Cas no 1016769-81-5 (1-(3-Bromophenyl)piperidin-4-one)

1-(3-Bromophenyl)piperidin-4-one is a brominated aromatic ketone derivative featuring a piperidin-4-one core. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its key advantages include a reactive ketone group and a bromine substituent, which facilitate further functionalization via cross-coupling reactions, nucleophilic substitutions, or reductions. The structural rigidity of the piperidinone ring enhances its utility in designing bioactive molecules. High purity and consistent quality make it suitable for research and industrial applications requiring precise molecular modifications. Its stability under standard conditions ensures reliable handling and storage.
1-(3-Bromophenyl)piperidin-4-one structure
1016769-81-5 structure
Product name:1-(3-Bromophenyl)piperidin-4-one
CAS No:1016769-81-5
MF:C11H12BrNO
MW:254.12308216095
CID:2117702
PubChem ID:24694523

1-(3-Bromophenyl)piperidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromophenyl)-4-Piperidinone
    • 1-(3-bromophenyl)piperidin-4-one
    • QRHASCGAIQGKHB-UHFFFAOYSA-N
    • 4-Piperidinone, 1-(3-bromophenyl)-
    • 1-(3-bromophenyl)piperidin-4-one, AldrichCPR
    • AT14273
    • DTXSID40640782
    • CS-0209915
    • SB43407
    • AKOS000174351
    • SCHEMBL3748579
    • BS-19110
    • FT-0737369
    • 1016769-81-5
    • MFCD09933024
    • DB-058639
    • 1-(3-Bromophenyl)piperidin-4-one
    • Inchi: 1S/C11H12BrNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2
    • InChI Key: QRHASCGAIQGKHB-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)N1CCC(CC1)=O

Computed Properties

  • Exact Mass: 253.01023g/mol
  • Monoisotopic Mass: 253.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3
  • XLogP3: 2.2

1-(3-Bromophenyl)piperidin-4-one Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

1-(3-Bromophenyl)piperidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B698500-500mg
1-(3-Bromophenyl)piperidin-4-one
1016769-81-5
500mg
$ 316.00 2023-04-18
TRC
B698500-100mg
1-(3-Bromophenyl)piperidin-4-one
1016769-81-5
100mg
$ 98.00 2023-04-18
1PlusChem
1P0005MK-5g
4-Piperidinone, 1-(3-bromophenyl)-
1016769-81-5 95%
5g
$217.00 2025-02-18
A2B Chem LLC
AA06492-5g
1-(3-Bromophenyl)piperidin-4-one
1016769-81-5 95%
5g
$209.00 2024-04-20
A2B Chem LLC
AA06492-1g
1-(3-Bromophenyl)piperidin-4-one
1016769-81-5 95%
1g
$75.00 2024-04-20
abcr
AB601366-1g
1-(3-Bromophenyl)piperidin-4-one; .
1016769-81-5
1g
€172.80 2024-07-19
TRC
B698500-250mg
1-(3-Bromophenyl)piperidin-4-one
1016769-81-5
250mg
$ 190.00 2023-04-18
TRC
B698500-1g
1-(3-Bromophenyl)piperidin-4-one
1016769-81-5
1g
$ 400.00 2022-06-01
TRC
B698500-1000mg
1-(3-Bromophenyl)piperidin-4-one
1016769-81-5
1g
$ 483.00 2023-04-18
A2B Chem LLC
AA06492-25g
1-(3-Bromophenyl)piperidin-4-one
1016769-81-5 95%
25g
$793.00 2024-04-20

Additional information on 1-(3-Bromophenyl)piperidin-4-one

1-(3-Bromophenyl)piperidin-4-one (CAS No. 1016769-81-5): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry

1-(3-Bromophenyl)piperidin-4-one (CAS No. 1016769-81-5) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of piperidinones, which are widely studied for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects.

The synthesis of 1-(3-Bromophenyl)piperidin-4-one has been extensively explored in recent years, with several efficient and scalable methods being reported. One of the most common approaches involves the condensation of 3-bromobenzaldehyde with cyclohexanone followed by a reduction step to form the desired piperidinone structure. This method is favored for its simplicity and high yield, making it suitable for both laboratory-scale synthesis and industrial production.

In terms of its physical and chemical properties, 1-(3-Bromophenyl)piperidin-4-one is a white crystalline solid with a melting point of approximately 95-97°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The presence of the bromine atom on the phenyl ring imparts additional reactivity to the molecule, making it an attractive starting material for further derivatization and functionalization.

The biological activity of 1-(3-Bromophenyl)piperidin-4-one has been a subject of extensive research. Studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to have analgesic effects, making it a potential candidate for the development of new pain management therapies. Recent research has also explored its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In the context of drug discovery, 1-(3-Bromophenyl)piperidin-4-one serves as a valuable scaffold for the design and synthesis of novel bioactive compounds. Its flexible structure allows for the introduction of various functional groups that can modulate its biological activity and improve its pharmacokinetic properties. For instance, substitution at the 4-position of the piperidine ring can enhance its binding affinity to specific receptors or enzymes, thereby increasing its therapeutic potential.

The safety profile of 1-(3-Bromophenyl)piperidin-4-one has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, further studies are necessary to fully understand its safety profile in humans.

In conclusion, 1-(3-Bromophenyl)piperidin-4-one (CAS No. 1016769-81-5) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features, coupled with its diverse biological activities, make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the discovery and development of novel drugs for various diseases.

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